(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene
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Overview
Description
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene is a chemical compound belonging to the class of hexahydrophenanthrenes This compound is characterized by its unique structure, which includes multiple fused rings and specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under specific conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts to further reduce any unsaturated bonds.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various oxidized derivatives, fully reduced compounds, and substituted phenanthrene derivatives.
Scientific Research Applications
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
(4aS,4bR,10aS)-7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene: Similar in structure but with additional isopropyl and decahydro modifications.
(4aS,10aS)-8-ethyl-1,1,4a,7-tetramethyl-4,9,10,10a-tetrahydrophenanthrene: Contains ethyl and tetramethyl groups, differing in the degree of hydrogenation.
Uniqueness
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene is unique due to its specific stereochemistry and the presence of multiple fused rings, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
53649-02-8 |
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Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C17H24/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h4-5,7-8,15H,6,9-12H2,1-3H3/t15-,17+/m0/s1 |
InChI Key |
HOJLWWVMRBERAQ-DOTOQJQBSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC3=CC=CC=C23)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC=CC=C32)C)C |
Origin of Product |
United States |
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